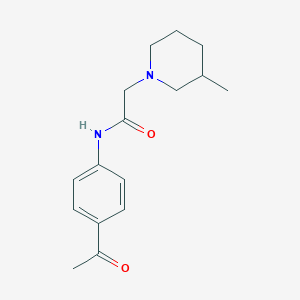![molecular formula C17H19ClN2O B5605689 6-chloro-3-[(diallylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5605689.png)
6-chloro-3-[(diallylamino)methyl]-2-methyl-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related quinolinol compounds often involves condensation reactions, as demonstrated in the synthesis of various quinoline derivatives. For instance, the synthesis of 5-chloromethyl-8-quinolinol and its condensation with thiadiazolylamine in the presence of sodium bicarbonate showcases a typical approach to synthesizing complex quinolinol compounds (Patel & Singh, 2009). Another example is the synthesis of 6-methyl-4-chloro-7-nitro-3-carbonitrile quinoline from 4-methylaniline, highlighting the multistep nature of quinoline synthesis, which includes nitration, condensation, and chlorination steps (You Qidong, 2009).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be extensively characterized using various spectroscopic techniques. DFT and TD-DFT/PCM calculations provide insights into the optimized molecular structure, vibrational frequencies, and electronic properties of quinoline compounds. Such computational studies help in understanding the conformational stability and electronic distribution within the molecules, which are crucial for elucidating their reactivity and properties (Wazzan, Al-Qurashi, & Faidallah, 2016).
Chemical Reactions and Properties
Quinoline compounds participate in a variety of chemical reactions, including amination, bromination, and nucleophilic substitution, which are pivotal for further functionalization and modification of their structures. For example, the synthesis and characterization of technetium(V) 8-quinolinolates demonstrate the reactivity of quinolinol derivatives towards forming metal complexes (Wilcox, Heeg, & Deutsch, 1984). Such reactions extend the utility of quinoline compounds in various domains, including medicinal chemistry and materials science.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure and substitution patterns. The synthesis and characterization of dimethylaminomethyl derivatives of quinoline and their complexes with copper(II) provide valuable data on their physical characteristics, including crystallinity and thermal stability, which are essential for understanding their behavior in different conditions (Akhmetova et al., 2023).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-[[bis(prop-2-enyl)amino]methyl]-6-chloro-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-4-8-20(9-5-2)11-15-12(3)19-16-7-6-13(18)10-14(16)17(15)21/h4-7,10H,1-2,8-9,11H2,3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQSGKARYYVGDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Cl)CN(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-oxo-3-[3-(2-pyridinylmethoxy)-1-piperidinyl]propyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5605613.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5605616.png)
![4-({4-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5605623.png)
![{4-[N-methyl-N-(pyridin-2-ylmethyl)glycyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5605636.png)
![N-[4-(aminosulfonyl)phenyl]-3-phenylacrylamide](/img/structure/B5605646.png)
![3-[(3-bromo-4-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5605653.png)
![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5605661.png)
![2-({[(3-amino-2-thienyl)carbonyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5605667.png)
![5-(2-fluorophenyl)-N-(tetrahydro-3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5605675.png)
![(1S*,5R*)-3-{3-[(4-fluorobenzyl)thio]propanoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5605686.png)
![N'-[(2-methoxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B5605702.png)
![N-methyl-4-{[(2-thienylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5605712.png)
![1-(3-chlorophenyl)-5-methyl-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5605717.png)